![molecular formula C14H13NO3 B3252826 Methyl 5-(benzyloxy)nicotinate CAS No. 219817-42-2](/img/structure/B3252826.png)
Methyl 5-(benzyloxy)nicotinate
Overview
Description
Methyl 5-(benzyloxy)nicotinate, also known as 5-Benzyloxynicotinic acid methyl ester, is a chemical compound with the molecular formula C14H13NO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyl group attached to the 5th position of the nicotinate molecule via an oxygen atom . The molecular weight of this compound is 243.26 .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature with a molecular weight of 243.26 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 374.0±27.0 °C at 760 mmHg .Scientific Research Applications
Ultrafast Trace-Level Detection
Methyl 5-(benzyloxy)nicotinate has been used in the development of an ultrafast and ultrasensitive sensing platform for the precise and reliable trace-level detection . This application is particularly significant in the early stage diagnosis of Tuberculosis (TB). The sensor was designed and fabricated using silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite .
Tuberculosis Diagnosis
The aforementioned sensing platform has been used specifically for the early stage diagnosis of Tuberculosis (TB) . TB remains one of the world’s top ten devastating infectious diseases, and the ability to detect it at an early stage can significantly improve treatment outcomes .
Nanocomposite-Based Sensing Platform
The use of this compound in the fabrication of a nanocomposite-based sensing platform is another significant application . This platform, which uses silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles, demonstrates good accuracy and reproducibility, along with very fast response and recovery time .
Structural Morphology and Elemental Analysis
The structural morphology and elemental analysis of the fabricated sensor were done using various characterization tools such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), Fourier transform infrared spectroscopy (FTIR), energy dispersive X-ray spectroscopy (EDX), Energy Dispersive X-Ray Analyzer (EDA) and X-ray diffraction (XRD) . This highlights the role of this compound in materials science and its potential for further research in this field .
Chemical Synthesis
this compound is used in chemical synthesis . Its properties and structure make it a valuable compound in the creation of other chemical substances .
Pharmaceutical Research
this compound is used in pharmaceutical research . It’s used in the formulation of various pharmaceutical products .
Mechanism of Action
Target of Action
Methyl 5-(benzyloxy)nicotinate is a derivative of Methyl nicotinate and Benzyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . Benzyl nicotinate is also a rubefacient and vasodilator used in combination with analgesics in topical preparations .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2 that is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Nicotine, a related compound, is known to interact with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors influence both neuronal excitability and cell signaling mechanisms .
Pharmacokinetics
Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This leads to relief of aches and pains in muscles, tendons, and joints .
Action Environment
It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates) and as processing aid .
Safety and Hazards
Methyl 5-(benzyloxy)nicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do so, continue rinsing) .
Future Directions
While specific future directions for Methyl 5-(benzyloxy)nicotinate are not available, Methyl nicotinate, a related compound, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . This suggests potential for further exploration of this compound in similar applications.
properties
IUPAC Name |
methyl 5-phenylmethoxypyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRUJCNWFGWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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